molecular formula C11H8BrNO B8569493 1-(3-Bromo-5-formyl-phenyl)cyclopropane-1-carbonitrile

1-(3-Bromo-5-formyl-phenyl)cyclopropane-1-carbonitrile

Cat. No. B8569493
M. Wt: 250.09 g/mol
InChI Key: PLIHOWOQXNJNPV-UHFFFAOYSA-N
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Patent
US08367697B2

Procedure details

LiCl in THF (5.429 mL of 14% w/v, 5.233 mmol) was placed in an oven-dried 3-necked flask under nitrogen. The flask was cooled to −20° C. and 1-(3,5-dibromophenyl)cyclopropane-1-carbonitrile (1.5 g, 4.984 mmol) was added in one portion. The temperature was maintained between −20 and −10° C. for 90 minutes. DMF (400.7 mg, 424.5 μL, 5.482 mmol) was then added and the reaction allowed to warm to room temperature overnight. NH4Cl (sat. aq. soln.) was added followed by ethyl acetate and water. The mixture was extracted three times with ethyl acetate, the combined organics dried over MgSO4 and the solvent removed under reduced pressure. The crude product was purified on silica (Companion, 24 g) eluting with 2-30% EtOAc:Petrol ether to give 1-(3-bromo-5-formyl-phenyl)cyclopropane-1-carbonitrile as a white solid (1.037 g, 83%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.429 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
424.5 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Li+].[Cl-].C1C[O:6][CH2:5]C1.Br[C:9]1[CH:10]=[C:11]([C:16]2([C:19]#[N:20])[CH2:18][CH2:17]2)[CH:12]=[C:13]([Br:15])[CH:14]=1.CN(C=O)C.[NH4+].[Cl-]>O.C(OCC)(=O)C>[Br:15][C:13]1[CH:12]=[C:11]([C:16]2([C:19]#[N:20])[CH2:18][CH2:17]2)[CH:10]=[C:9]([CH:5]=[O:6])[CH:14]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
5.429 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)C1(CC1)C#N
Step Three
Name
Quantity
424.5 μL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained between −20 and −10° C. for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica (Companion, 24 g)
WASH
Type
WASH
Details
eluting with 2-30% EtOAc

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C=O)C1(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.037 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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